Direct Head-to-Head SREBP/SCAP Inhibitory Potency Against the Parent Compound KK-052
SREBP/SCAP-IN-2 (compound 13a) exhibits a 1.75-fold improvement in SREBP/SCAP inhibitory potency compared to the lead molecule KK-052 in a direct head-to-head comparison [1]. This was measured in an identical cellular context, providing a high-confidence, quantitative basis for choosing SREBP/SCAP-IN-2 over KK-052 for assays sensitive to compound concentration.
| Evidence Dimension | Inhibition of SREBP/SCAP transcriptional activity |
|---|---|
| Target Compound Data | IC50 = 2.0 μM |
| Comparator Or Baseline | KK-052: IC50 = 3.5 μM |
| Quantified Difference | SREBP/SCAP-IN-2 is 1.75-fold more potent than KK-052 |
| Conditions | CHO-K1 cells stably expressing an SRE-luciferase reporter gene |
Why This Matters
A lower IC50 allows for reduced compound usage to achieve equivalent pathway inhibition, which is critical for dose-sparing in long-term in vivo metabolic studies or when working with limited compound quantities.
- [1] Kawagoe F, Mototani S, Mendoza A, Takemoto Y, Uesugi M, Kittaka A. Structure-activity relationship studies on vitamin D-based selective SREBP/SCAP inhibitor KK-052. RSC Med Chem. 2023;14(10):2030-2034. View Source
